molecular formula C15H15FN2O2S B12763313 4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide CAS No. 131842-86-9

4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide

Cat. No.: B12763313
CAS No.: 131842-86-9
M. Wt: 306.4 g/mol
InChI Key: WQRNILMDIQTEBK-UHFFFAOYSA-N
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Description

4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, hydroxyl, and thienyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide typically involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of an amine catalyst. The reaction proceeds through a Schiff base formation, followed by the addition of butanamide to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid
  • Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131842-86-9

Molecular Formula

C15H15FN2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-[[(5-fluoro-2-hydroxyphenyl)-thiophen-2-ylmethylidene]amino]butanamide

InChI

InChI=1S/C15H15FN2O2S/c16-10-5-6-12(19)11(9-10)15(13-3-2-8-21-13)18-7-1-4-14(17)20/h2-3,5-6,8-9,19H,1,4,7H2,(H2,17,20)

InChI Key

WQRNILMDIQTEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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